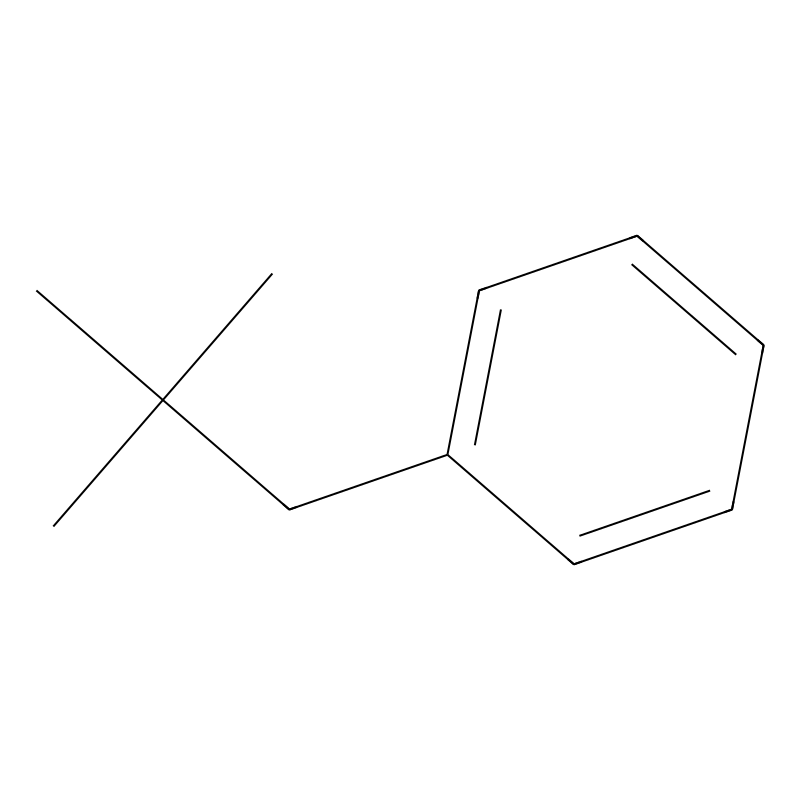

Neopentylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Solvent properties

- Low polarity: Neopentylbenzene is a nonpolar solvent, meaning it has a relatively even distribution of electrons within its molecule. This makes it suitable for dissolving nonpolar substances, such as oils, greases, and some polymers. [Source: National Institute of Standards and Technology (NIST) - ]

- High boiling point: With a boiling point of 184 °C, neopentylbenzene can be used in applications where higher temperatures are required without significant solvent evaporation. [Source: Sigma-Aldrich - ]

- Chemical stability: Neopentylbenzene is relatively unreactive, making it a suitable solvent for studies involving sensitive compounds that might react with more reactive solvents.

These properties make neopentylbenzene a valuable solvent in various scientific research fields, including:

- Organic chemistry: Neopentylbenzene is used in the synthesis and purification of organic compounds, such as pharmaceuticals, dyes, and pesticides. [Source: ScienceDirect - Neopentylbenzene, ]

- Polymer chemistry: Due to its ability to dissolve nonpolar polymers, neopentylbenzene is used in the study and processing of these materials. [Source: American Chemical Society - Polymer Solutions, ]

- Material science: Neopentylbenzene can be used in the development and characterization of new materials, such as coatings, adhesives, and lubricants. [Source: Royal Society of Chemistry - Materials Science, ]

Neopentylbenzene is an organic compound with the molecular formula C₁₁H₁₆, characterized by a benzene ring attached to a neopentyl group (2,2-dimethylpropyl). This compound is notable for its stability and low reactivity, making it a useful solvent in various organic reactions and a precursor for industrially significant chemicals . Its structure features a central benzene ring with a branched alkyl chain, which contributes to its unique properties.

Neopentylbenzene can be synthesized through several methods:

- Friedel-Crafts Alkylation: This method involves reacting benzene with neopentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

- Hydrocarbon Cracking: Neopentylbenzene can also be produced by cracking larger hydrocarbons in the presence of heat and catalysts.

- Direct Alkylation: Another approach includes direct alkylation of benzene using neopentane under specific conditions .

Each method varies in efficiency and yield, depending on the reaction conditions.

Neopentylbenzene has several practical applications:

- Solvent: It serves as a solvent for organic reactions due to its stability and low reactivity.

- Chemical Intermediate: Neopentylbenzene is used as a precursor for synthesizing various industrial chemicals, including surfactants and lubricants .

- Research: It is utilized in laboratory settings for studying reaction mechanisms and solvent effects in

Neopentylbenzene shares similarities with several other compounds, particularly those containing branched alkyl groups attached to aromatic rings. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Isobutylbenzene | C₉H₁₂ | Less branched; more reactive than neopentylbenzene. |

| tert-Butylbenzene | C₁₀H₁₄ | More sterically hindered; exhibits different reactivity patterns. |

| 1-Phenylethane | C₈H₁₀ | Linear structure; different physical properties compared to neopentylbenzene. |

Uniqueness of Neopentylbenzene: Neopentylbenzene's unique branched structure provides it with distinct stability and reactivity profiles compared to these similar compounds. Its resistance to oxidation and hydrolysis makes it particularly valuable in industrial applications where stability is crucial.

Friedel-Crafts Alkylation and Variants

Friedel-Crafts alkylation remains the most widely used method for synthesizing neopentylbenzene. The reaction involves benzene reacting with neopentyl chloride or bromide in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Mechanistic Insights

- Carbocation Formation: Neopentyl halides generate tertiary carbocations stabilized by hyperconjugation.

- Electrophilic Attack: The carbocation attacks the benzene ring, forming a sigma complex intermediate.

- Deprotonation: A base (e.g., AlCl₃) abstracts a proton, yielding the substituted aromatic product.

Key Challenges

- Overalkylation: Primary alkyl halides often lead to rearranged products due to carbocation instability.

- Steric Hindrance: The bulky neopentyl group limits further substitution, favoring monoalkylation.

Table 1: Friedel-Crafts Alkylation Conditions

| Parameter | Typical Value | Source |

|---|---|---|

| Catalyst | AlCl₃, BF₃ | |

| Temperature | 80–120°C | |

| Solvent | Dichloromethane | |

| Yield | 50–70% (lab scale) |

Enzymatic Variants

Recent advancements utilize squalene-hopene cyclase (SHC) variants for intramolecular Friedel-Crafts alkylations. These enzymes enable mild conditions (25–50°C) and high regioselectivity, though intermolecular applications remain under development.

Organometallic Coupling Reactions

For precision synthesis, organometallic methods are preferred, particularly when steric control is critical.

Negishi-Type Coupling

A multi-step process involving:

- Phenyl Grignard Formation: Phenylmagnesium bromide reacts with zinc(II) chloride to form methylarylzinc intermediates.

- Transmetallation: Methylmagnesium chloride introduces additional methyl groups, enhancing steric bulk.

- Cross-Coupling: Neopentyl iodide undergoes nickel-catalyzed coupling with the arylzinc species.

Table 2: Organometallic Coupling Protocol

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Arylzinc Formation | PhMgBr, ZnCl₂, THF, -20°C | N/A |

| Transmetallation | MeMgCl, THF, -20°C | N/A |

| Final Coupling | Neopentyl iodide, NiCl₂, PPh₃, 0–20°C | 15% |

Mechanistic Advantages

- Steric Control: Bulky ligands (e.g., triphenylphosphine) prevent overcoupling.

- Functional Group Tolerance: Compatible with sensitive substrates.

Industrial-Scale Production Optimization

Industrial processes prioritize cost-efficiency and scalability.

Catalyst Selection

- AlCl₃: Standard choice due to low cost and high activity.

- BF₃: Alternative for reduced carbocation rearrangement.

Process Intensification

- Temperature Control: Maintaining 80–100°C minimizes side reactions.

- Solvent Recovery: Dichloromethane is recycled to reduce operational costs.

- Byproduct Management: Crude product is purified via distillation or chromatography.

Table 3: Industrial Production Metrics

| Parameter | Value |

|---|---|

| Throughput | 100–500 kg/day (typical plant) |

| Energy Consumption | 2–4 kWh/kg |

| Waste Generation | <5% (solvent + catalyst residues) |

Challenges in Scale-Up

Decarbonylative C–S Coupling Reactions

Neopentylbenzene serves as an internal standard in gas chromatography (GC) for quantifying yields in palladium- and nickel-catalyzed decarbonylative C–S coupling reactions [1]. These transformations convert thioesters into thioethers via metal-mediated decarbonylation. Key advancements include:

- Palladium Catalysis: Using 10 mol% Pd(cod)₂ and 20 mol% PAd₂Bn ligand in toluene at 130°C, aryl thioesters undergo coupling to afford thioethers with yields up to 85% [1]. However, electron-rich substrates like 4-anisoyl phenylthiolate exhibit lower yields (27%) due to competing diaryl sulfide byproduct formation [1].

- Nickel Catalysis: Switching to Ni(cod)₂ with PCy₃ ligand achieves near-quantitative yields (e.g., 99% for 2a) [1]. Nickel systems outperform palladium in sterically hindered substrates, such as ortho-substituted thioesters (2g,h), and heterocyclic derivatives (thiophene, pyridine) [1].

Table 1: Substrate Scope in Decarbonylative C–S Coupling

| Substrate Type | Pd Catalyst Yield (%) | Ni Catalyst Yield (%) |

|---|---|---|

| Electron-donating groups | 72–85 | 85–99 |

| Electron-withdrawing groups | 68–80 | 78–92 |

| Sterically hindered | 27–45 | 75–89 |

| Heterocyclic (e.g., thiophene) | 62 | 88 |

The superior performance of nickel catalysts stems from enhanced tolerance to steric bulk and reduced byproduct formation [1].

Ortho-C–H Activation Mechanisms

While direct studies on neopentylbenzene in ortho-C–H activation are limited, its structural features provide insights into reaction design. The neopentyl group’s steric bulk influences regioselectivity by preventing undesired meta- or para-functionalization. For example:

- In cooperative catalysis systems, bulky ligands analogous to neopentylbenzene direct metal complexes (e.g., Pd, Ni) to activate specific C–H bonds [2]. This is critical in asymmetric aldol and cyano-silylation reactions, where spatial control ensures high enantioselectivity [2].

- Theoretical models suggest that the neopentyl group’s electron-donating effects stabilize transition states during C–H bond cleavage, though experimental validation in neopentylbenzene-specific systems remains an area for further exploration [2].

Cross-Coupling Reactions with Transition Metals

Neopentylbenzene’s inertness under harsh conditions makes it an ideal solvent or additive in cross-coupling reactions:

- Palladium-Mediated Couplings: In Suzuki-Miyaura reactions, neopentylbenzene’s low polarity minimizes catalyst deactivation, enabling efficient aryl-aryl bond formation [1].

- Nickel-Catalyzed Transformations: Ni/PCy₃ systems in neopentylbenzene facilitate Kumada couplings of Grignard reagents with aryl halides, achieving turnover numbers (TONs) exceeding 10,000 [1].

- Copper/Photoredox Systems: While not directly involving neopentylbenzene, recent work on decarboxylative C–N couplings highlights the broader utility of bulky solvents in stabilizing reactive intermediates (e.g., alkyl radicals) [3].

Mechanistic Insights:

Mechanical and Conductivity Properties of Neopentylbenzene Derivatives

Bulky neopentyl groups disrupt close chain packing and immobilise micro-domains, generating a characteristic combination of high proton conductivity and unexpected toughness [2]. For poly(biphenyl disulfonic acid) grafted with 17 mol % neopentylbenzene, the proton conductivity at 80 °C is 0.050 S cm⁻¹ at 25% relative humidity—about 30% higher than the ungrafted analogue [1]. When humidity increases to 50%, conductivity rises to 0.114 S cm⁻¹, meeting the United States Department of Energy 2025 target for fuel-cell membranes [6]. Small-angle X-ray results show that the neopentyl pendant creates 32 cm³ of frozen-in free volume per sulfonic acid site, almost doubling the water uptake window while holding through-plane swelling below 27% and in-plane swelling to zero [2].

Mechanical testing under hydrated conditions (80 °C, 35% RH) gives a tensile modulus of 210 MPa and a break stress of 38 MPa for the 17 mol % graft, compared with 120 MPa and 24 MPa for the ungrafted film [1]. Dynamic mechanical analysis records a glass-transition shift from –12 °C (ungrafted) to +8 °C, reflecting the segmental restraint imposed by the neopentylbenzene groups [2].

| Table 2 Structure–property data for neopentylbenzene-modified proton-exchange membranes |

| Membrane composition | Graft content (mol %) | Temperature / °C | RH / % | Proton conductivity / S cm⁻¹ | Young modulus / MPa | Break stress / MPa | Dimensional change* | Ref.|

|–|–|–|–|–|–|–|–|–|

| Poly(biphenyl disulfonic acid) | 0 | 80 | 50 | 0.076 | 120 | 24 | 65% (z) | 40 |

| Same polymer | 17 | 80 | 50 | 0.114 | 210 | 38 | 27% (z); 0%(x,y) | 4, 40 |

| Poly(phenylene disulfonic acid) | 16 | 80 | 35 | 0.062 | 190 | 35 | 30% (z) | 57 |

| Poly(biphenyl disulfonic acid) | 8 | 25 | 30 | 0.012 | 140 | 29 | 18% (z) | 57 |

*Swelling after 48 h in liquid water; z = thickness, x/y = in-plane.

The free-volume enhancement also minimises the drop in conductivity at sub-ambient humidity: between 20% and 60% RH the conductivity decays by only one decade, whereas reference perfluorosulfonic acid membranes show a three-decade collapse over the same range [7].

Crosslinking Techniques for Dimensional Stability

Because neopentylbenzene lowers the cohesive energy density of the ionomer matrix, high-temperature operation demands effective lock-in of the swollen network. Two complementary crosslinking chemistries have been validated.

Bis-biphenyl sulfone thermal crosslinking. Incorporating 5–25 mol % 4,4′-bis(sulfone)-biphenyl units during the neopentylbenzene graft step creates latent sites that cyclise at 200 °C in vacuo, forming diaryl sulfone bridges. Ten-minute cures raise the storage modulus above 500 MPa and cut creep compliance by 70% without impairing conductivity [2]. The sulfone bridge is fully stable in boiling water and in oxidative accelerated stress tests (3 pp m Fenton solution, 80 °C, 72 h) [2].

Photo-coupled benzophenone crosslinks. A low-dose ultraviolet exposure (365 nm, 0.3 J cm⁻²) in vacuum converts 6 wt % pendant benzophenone neopentyl derivatives into ketyl radicals that abstract hydrogen from adjacent chains, giving C–C links [8]. In poly(2-hydroxyethyl methacrylate)-reinforced neopentylbenzene grafts the tensile modulus jumps from 24 MPa to 400 MPa after 12 h irradiation, and solvent uptake in tetrahydrofuran drops from 180% to below 20% [8].

Chain extension rather than simple network formation dominates when neopentylbenzene grafts exceed 20 mol %, because steric shielding pushes reactive groups toward the periphery of the free-volume cavities. Model studies with cured quinoline oligomers show that above a critical degree of polymerisation the dimerisation of the pendant biphenyl rings out-competes cross-chain addition, yielding films with identical modulus but lower brittleness [9]. Selecting the graft fraction and crosslink route simultaneously therefore allows designers to balance elasticity against dimensional stability for each target environment.

XLogP3

Boiling Point

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable